1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea
Overview
Description
1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea is a synthetic organic compound that features a piperazine ring substituted with a bromophenyl group and a dimethylphenyl urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is first synthesized by reacting 1,4-dibromobutane with piperazine under reflux conditions.
Substitution with bromophenyl group: The piperazine intermediate is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate to introduce the bromophenyl group.
Urea formation: The final step involves the reaction of the substituted piperazine with 2,5-dimethylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-3-[4-(3-Bromophenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]-pyridin-3(2H)-one Hydrochloride
Uniqueness
1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea is unique due to its specific substitution pattern and the presence of both bromophenyl and dimethylphenyl groups. This combination of structural features can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[3-[4-(4-bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN4O/c1-17-4-5-18(2)21(16-17)25-22(28)24-10-3-11-26-12-14-27(15-13-26)20-8-6-19(23)7-9-20/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJCVUXXYDVLLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NCCCN2CCN(CC2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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